
1,2,6,8-Tetrabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6,8-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. It is characterized by the presence of four bromine atoms attached to the dibenzofuran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,6,8-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, can significantly influence the yield and selectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and high yield. The choice of brominating agents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,2,6,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while oxidation can produce quinones or other oxidized forms .
Aplicaciones Científicas De Investigación
1,2,6,8-Tetrabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its potential environmental impact and behavior as a persistent organic pollutant.
Materials Chemistry: The compound is used in the synthesis of advanced materials, including polymers and composites, due to its brominated structure which imparts flame retardant properties.
Biological Studies: Research into its biological activity and potential as a bioactive compound is ongoing, with studies exploring its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of 1,2,6,8-tetrabromo-dibenzofuran involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include oxidative stress responses and disruption of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran derivative with similar properties but different bromination pattern.
2,3,6,8-Tetrabromodibenzofuran: Differing in the positions of bromine atoms, leading to variations in chemical reactivity and applications.
Uniqueness
Its distinct structure allows for targeted studies in environmental science and materials chemistry, setting it apart from other brominated dibenzofuran derivatives .
Propiedades
Número CAS |
617707-68-3 |
|---|---|
Fórmula molecular |
C12H4Br4O |
Peso molecular |
483.77 g/mol |
Nombre IUPAC |
1,2,6,8-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-6-10-9(2-1-7(14)11(10)16)17-12(6)8(15)4-5/h1-4H |
Clave InChI |
HETPUYROJCAOKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1OC3=C2C=C(C=C3Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



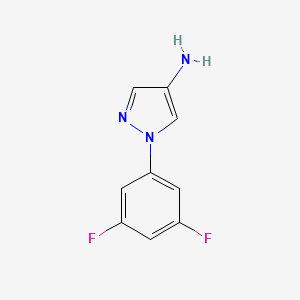
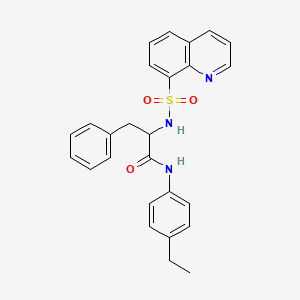
![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
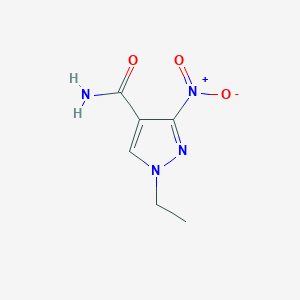

![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)
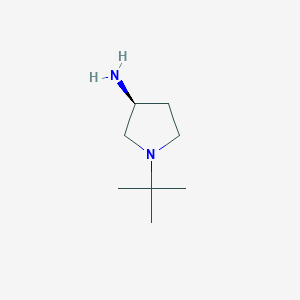
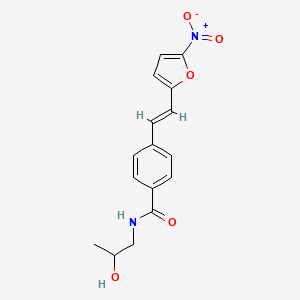
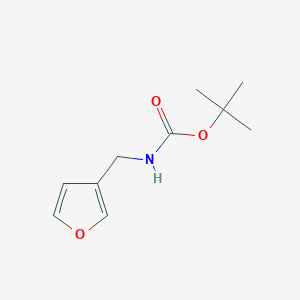
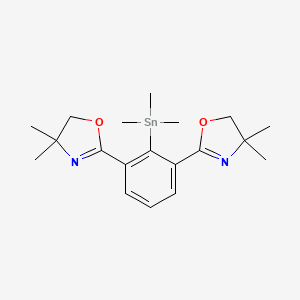
![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)
